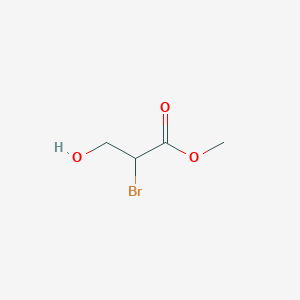![molecular formula C10H10O2S2 B3029791 Propanoic acid, 2-[(phenylthioxomethyl)thio]- CAS No. 78751-36-7](/img/structure/B3029791.png)
Propanoic acid, 2-[(phenylthioxomethyl)thio]-
Descripción general
Descripción
Propanoic acid, 2-[(phenylthioxomethyl)thio]-, also known as benzoylthioacetic acid, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is a thioester derivative of benzoic acid and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Synthesis Methods and Applications :
- A preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, indicates their importance in pharmaceutical chemistry (Orlinskii, 1996).
- A reverse phase HPLC method for the separation of stereo isomers of a similar compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, showcases the analytical applications of these compounds in chirality and pharmaceutical analysis (Davadra et al., 2011).
Biochemical and Pharmacological Applications :
- The synthesis and enzyme inhibition study of 2-[4-(heteroarylmethyl)phenyl]propanoic acids and analogues, demonstrating their potential as non-steroidal anti-inflammatory agents, implies a similar potential for related propanoic acid derivatives (Silvestri et al., 1994).
- A study on phloretic acid, a naturally occurring phenolic compound, suggests that propanoic acid derivatives can be used as sustainable alternatives in material science, specifically in the synthesis of polybenzoxazine (Trejo-Machin et al., 2017).
Material Science and Engineering Applications :
- Research on the molecular engineering of organic sensitizers for solar cell applications, involving similar propanoic acid derivatives, suggests potential applications in renewable energy technology (Kim et al., 2006).
- The study of a new electroactive monomer, 3-(2-[4-(2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]ethyl-thio)propanoic acid, for use in electrochromic devices, highlights the potential of propanoic acid derivatives in advanced materials and adaptive technologies (Koyuncu & Koyuncu, 2018).
Mecanismo De Acción
Target of Action
2-(Phenylcarbonothioylthio)propanoic acid, also known as 2-(benzenecarbonothioylsulfanyl)propanoic acid or Propanoic acid, 2-[(phenylthioxomethyl)thio]-, is primarily used as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent . The primary targets of this compound are monomers that undergo radical polymerization .
Mode of Action
As a RAFT agent, 2-(Phenylcarbonothioylthio)propanoic acid facilitates controlled radical polymerization . It interacts with its targets (monomers) by adding to the growing polymer chain and then reversibly fragmenting to regenerate the active chain end . This process allows for the control of polymerization, leading to polymers with desired properties.
Biochemical Pathways
The compound is involved in the RAFT polymerization pathway . It acts as a chain transfer agent, enabling the control of molecular weight and the synthesis of block copolymers . The downstream effects include the production of polymers with defined architectures and functionalities .
Result of Action
The result of the action of 2-(Phenylcarbonothioylthio)propanoic acid is the controlled radical polymerization of monomers . This leads to the formation of polymers with specific molecular weights and architectures . The compound’s action can be used to create a wide range of materials with tailored properties.
Action Environment
The action of 2-(Phenylcarbonothioylthio)propanoic acid can be influenced by various environmental factors. For instance, the temperature and the presence of oxygen can affect the efficiency of the RAFT process . Moreover, the compound should be stored at 2-8°C and kept out of light .
Direcciones Futuras
The future directions of “Propanoic acid, 2-[(phenylthioxomethyl)thio]-” could involve its continued use as a RAFT agent in controlled radical polymerization . This technique has a wide range of applications in the synthesis of complex polymer architectures. The exact future directions are not detailed in the search results.
Propiedades
IUPAC Name |
2-(benzenecarbonothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSQKMAZWIIJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659586 | |
| Record name | 2-[(Benzenecarbothioyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78751-36-7 | |
| Record name | 2-[(Benzenecarbothioyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78751-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)









![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)